Leachianone G
Leachianone G
Leachianone G is a tetrahydroxyflavanone having the hydroxy groups at the 2'-, 4'-, 5- and 7-positions and a prenyl group at 8-position. It is a tetrahydroxyflavanone, a member of 4'-hydroxyflavanones and a (2S)-flavan-4-one. It derives from a (S)-naringenin. It is a conjugate acid of a leachianone G(1-).
Brand Name:
Vulcanchem
CAS No.:
152464-78-3
VCID:
VC0178329
InChI:
InChI=1S/C20H20O6/c1-10(2)3-5-13-15(23)8-16(24)19-17(25)9-18(26-20(13)19)12-6-4-11(21)7-14(12)22/h3-4,6-8,18,21-24H,5,9H2,1-2H3/t18-/m0/s1
SMILES:
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C
Molecular Formula:
C20H20O6
Molecular Weight:
356.4 g/mol
Leachianone G
CAS No.: 152464-78-3
Main Products
VCID: VC0178329
Molecular Formula: C20H20O6
Molecular Weight: 356.4 g/mol
CAS No. | 152464-78-3 |
---|---|
Product Name | Leachianone G |
Molecular Formula | C20H20O6 |
Molecular Weight | 356.4 g/mol |
IUPAC Name | (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C20H20O6/c1-10(2)3-5-13-15(23)8-16(24)19-17(25)9-18(26-20(13)19)12-6-4-11(21)7-14(12)22/h3-4,6-8,18,21-24H,5,9H2,1-2H3/t18-/m0/s1 |
Standard InChIKey | VBOYLFNGTSLAAZ-SFHVURJKSA-N |
Isomeric SMILES | CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)C |
SMILES | CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C |
Canonical SMILES | CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C |
Appearance | Powder |
Description | Leachianone G is a tetrahydroxyflavanone having the hydroxy groups at the 2'-, 4'-, 5- and 7-positions and a prenyl group at 8-position. It is a tetrahydroxyflavanone, a member of 4'-hydroxyflavanones and a (2S)-flavan-4-one. It derives from a (S)-naringenin. It is a conjugate acid of a leachianone G(1-). |
Synonyms | leachianone G |
PubChem Compound | 5275227 |
Last Modified | Nov 11 2021 |
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